4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol . It is also known by its IUPAC name, 2-(1,1-dioxido-4-thiomorpholinyl)ethanol . This compound is typically found in a solid state at room temperature and is known for its white to slightly pale reddish-yellow color .
Preparation Methods
The synthesis of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide can be achieved through various methods. One common synthetic route involves the reaction of divinylsulfone with 1,2-ethanolamine through a double conjugate addition . This method is efficient and atom-economical, making it suitable for both small-scale and industrial production.
Chemical Reactions Analysis
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, in the development of HIV inhibitors, the compound serves as a key building block that interacts with viral enzymes to prevent replication .
Comparison with Similar Compounds
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the hydroxyl and sulfone groups, making it less reactive in certain chemical reactions.
4-(2-Hydroxyethyl)morpholine: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
4-(2-Hydroxyethyl)piperazine: Similar structure but with a different ring system, affecting its biological activity and applications.
The uniqueness of this compound lies in its combination of hydroxyl and sulfone groups, which confer specific reactivity and functionality in various applications.
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-4-1-7-2-5-11(9,10)6-3-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILLKIJFJOBJCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619238 | |
Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26475-62-7 | |
Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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